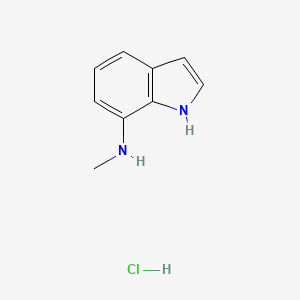

N-methyl-1H-indol-7-amine hydrochloride

Übersicht

Beschreibung

N-methyl-1H-indol-7-amine hydrochloride: is a chemical compound with the molecular formula C9H10N2·HCl. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-1H-indol-7-amine hydrochloride typically involves the methylation of 1H-indol-7-amine. One common method is the reaction of 1H-indol-7-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .

Analyse Chemischer Reaktionen

Acylation Reactions

The secondary amine group undergoes nucleophilic acylation with acyl chlorides or anhydrides. For example:

Reaction:

-

Conditions: Triethylamine (TEA) in dichloromethane (DCM) at 0–25°C .

-

Example: Reaction with p-bromobenzoyl chloride yields a stable amide derivative (83% yield) .

Key Data:

| Acylating Agent | Product | Yield | Reference |

|---|---|---|---|

| Oxalyl chloride | Bis-indole carboxamide | 83% | |

| Adipoyl chloride | Polyamide-linked bis-indole | 78% |

Electrophilic Aromatic Substitution (EAS)

The indole ring undergoes EAS preferentially at the 3-position due to electron-donating effects of the nitrogen lone pair . The hydrochloride form may require deprotonation for reactivity.

Halogenation:

Nitration:

Reduction and Oxidation

Reduction:

Oxidation:

-

Oxidizing agents like KMnO₄ convert the indole ring to oxindole derivatives.

-

Product: 7-(Methylamino)oxindole.

Mannich Reaction

The secondary amine participates in Mannich reactions with formaldehyde and secondary amines:

Reaction:

Nucleophilic Substitution

The hydrochloride salt can act as an electrophile in SN2 reactions under basic conditions:

Reaction:

Schiff Base Formation

The amine reacts with aldehydes to form imines:

Reaction:

Organometallic Reactions

Deprotonation at C2 enables lithiation for functionalization:

Reaction:

Polymerization Inhibition

In biological contexts, derivatives like 7d (a structural analogue) inhibit tubulin polymerization by binding at the colchicine site .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-methyl-1H-indol-7-amine hydrochloride serves as a key intermediate in the synthesis of various bioactive compounds. Its structural characteristics allow it to participate in the development of novel pharmaceuticals targeting different biological pathways.

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, a series of synthesized compounds based on this compound exhibited significant antiproliferative activities against several cancer cell lines, including HeLa, MCF-7, and HT-29. One derivative, labeled as compound 7d, showed particularly potent effects with IC50 values of 0.52 μM for HeLa, 0.34 μM for MCF-7, and 0.86 μM for HT-29 cells . Mechanistic studies indicated that this compound induces apoptosis and disrupts tubulin polymerization, similar to the action of colchicine .

Antiviral Properties

In the context of antiviral research, this compound has been explored as a scaffold for developing inhibitors against HIV-1. A computational workflow was utilized to design analogs with improved metabolic stability compared to existing inhibitors like PF-74. These analogs demonstrated enhanced binding affinity to the HIV-1 capsid protein and improved drug-like properties .

Drug Design and Development

This compound is also valuable in drug design due to its ability to serve as a bioisostere for other pharmacophores. Its structural modifications can lead to compounds with altered biological activities while retaining favorable pharmacokinetic properties.

Structure–Activity Relationship Studies

Structure–activity relationship (SAR) studies involving N-methyl-1H-indol-7-amine derivatives have revealed insights into how modifications at various positions on the indole ring can enhance or diminish biological activity. For example, introducing substituents at specific positions has been shown to significantly affect potency at target receptors such as RXFP3 and RXFP4 .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of N-methyl-1H-indol-7-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Vergleich Mit ähnlichen Verbindungen

1H-indol-7-amine: The parent compound without the methyl group.

N-methyl-1H-indol-3-amine: A similar compound with the methyl group at a different position.

1H-indol-7-amine hydrochloride: The hydrochloride salt of the parent compound.

Uniqueness: N-methyl-1H-indol-7-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the nitrogen atom enhances its stability and reactivity compared to its parent compound .

Biologische Aktivität

N-methyl-1H-indol-7-amine hydrochloride is an indole derivative that has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

This compound is characterized by its unique substitution pattern, which contributes to its distinct chemical and biological properties. The synthesis typically involves cyclization of ortho-substituted anilines, followed by functional group modifications, allowing for high yields and purity in industrial settings.

1. Anticancer Activity

Numerous studies have demonstrated the anticancer properties of this compound. For instance, a recent study evaluated various indole derivatives against multiple cancer cell lines, including HeLa, MCF-7, and HT-29. The results indicated that certain derivatives exhibited potent antiproliferative effects, with IC50 values as low as 0.34 µM against MCF-7 cells. Mechanistic studies revealed that these compounds induced apoptosis and inhibited tubulin polymerization, suggesting potential as tubulin inhibitors in cancer therapy .

Table 1: Anticancer Activity of Indole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 7d | HeLa | 0.52 | Induces apoptosis, inhibits tubulin polymerization |

| 7d | MCF-7 | 0.34 | Induces apoptosis, inhibits tubulin polymerization |

| 7d | HT-29 | 0.86 | Induces apoptosis, inhibits tubulin polymerization |

2. Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Various derivatives have shown selective antibacterial activity against Gram-negative bacteria such as E. coli and Salmonella enterica. In particular, compounds derived from this scaffold exhibited significant inhibition against these pathogens, highlighting their potential for developing new antimicrobial agents .

3. Anti-inflammatory Properties

Additionally, indole derivatives have been investigated for their anti-inflammatory effects. Studies indicate that these compounds can inhibit key inflammatory pathways by targeting enzymes such as COX-1 and COX-2. For example, certain derivatives demonstrated dual inhibitory activity against COX enzymes and showed promise in reducing inflammation in vitro .

Table 2: Anti-inflammatory Activity of Indole Derivatives

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 5d | COX-2 | 15.3 |

| 5d | COX-1 | 22.5 |

The mechanisms underlying the biological activities of this compound involve interactions with various molecular targets:

- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.

- Tubulin Polymerization Inhibition : Similar to colchicine, certain derivatives disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase.

Case Studies

In a notable case study involving HIV research, modifications to the indole structure led to the development of compounds that retained antiviral potency while improving metabolic stability compared to existing drugs like PF-74. This highlights the versatility of indole derivatives in medicinal chemistry .

Eigenschaften

IUPAC Name |

N-methyl-1H-indol-7-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2.ClH/c1-10-8-4-2-3-7-5-6-11-9(7)8;/h2-6,10-11H,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLAWDGQAOIWYLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC2=C1NC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2060033-76-1 | |

| Record name | N-methyl-1H-indol-7-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.